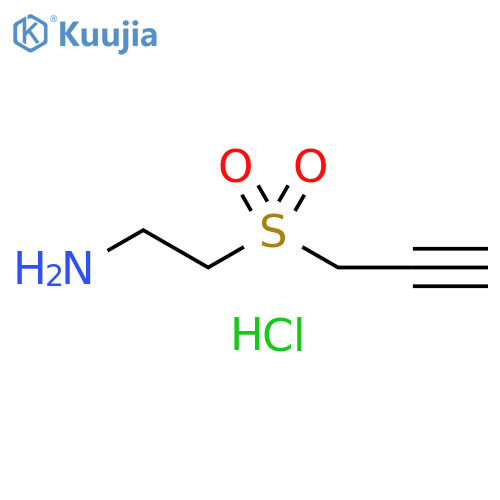

Cas no 1443980-07-1 (3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride)

3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride

-

- MDL: MFCD24842915

- インチ: 1S/C5H9NO2S.ClH/c1-2-4-9(7,8)5-3-6;/h1H,3-6H2;1H

- InChIKey: OIDJBOIGRUDPOT-UHFFFAOYSA-N

- ほほえんだ: S(=O)(=O)(CCN)CC#C.Cl

3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 542089-250mg |

3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride |

1443980-07-1 | 95.0% | 250mg |

£952.00 | 2023-04-14 | |

| Enamine | EN300-128987-5.0g |

3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride |

1443980-07-1 | 95.0% | 5.0g |

$3645.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1145277-250mg |

3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride |

1443980-07-1 | 97% | 250mg |

¥4974 | 2023-04-15 | |

| Life Chemicals | F8887-5519-0.5g |

3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride |

1443980-07-1 | 95% | 0.5g |

$880.0 | 2023-11-21 | |

| Enamine | EN300-128987-0.1g |

3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride |

1443980-07-1 | 95.0% | 0.1g |

$437.0 | 2025-02-21 | |

| Enamine | EN300-128987-1g |

3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride |

1443980-07-1 | 95% | 1g |

$1256.0 | 2023-11-13 | |

| Enamine | EN300-128987-5g |

3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride |

1443980-07-1 | 95% | 5g |

$3645.0 | 2023-11-13 | |

| Enamine | EN300-128987-50mg |

3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride |

1443980-07-1 | 95.0% | 50mg |

$293.0 | 2023-10-01 | |

| Aaron | AR01A67D-100mg |

3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride |

1443980-07-1 | 95% | 100mg |

$626.00 | 2025-02-09 | |

| Aaron | AR01A67D-10g |

3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride |

1443980-07-1 | 95% | 10g |

$7457.00 | 2023-12-16 |

3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride 関連文献

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

3-(2-aminoethanesulfonyl)prop-1-yne hydrochlorideに関する追加情報

Introduction to 3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride (CAS No. 1443980-07-1) in Modern Chemical and Pharmaceutical Research

The compound 3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride (CAS No. 1443980-07-1) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. As a specialized derivative featuring both a propynyl group and an aminoethanesulfonyl moiety, this molecule has garnered significant attention in recent years due to its unique structural and functional properties. The presence of the propynyl group introduces reactivity that is highly valuable for synthetic chemistry, while the aminoethanesulfonyl moiety enhances its potential as a bioactive agent, making it a promising candidate for further exploration in drug discovery.

In the realm of medicinal chemistry, the development of novel scaffolds that combine distinct pharmacophoric elements is crucial for overcoming resistance mechanisms and improving therapeutic efficacy. The 3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride structure exemplifies this approach by integrating features that may contribute to selective binding and improved pharmacokinetic profiles. Recent studies have highlighted its potential in modulating biological pathways associated with inflammation and metabolic disorders, areas where targeted intervention remains a high priority.

The propynyl group in 3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride offers versatile reactivity, enabling further derivatization through cross-coupling reactions such as Suzuki or Sonogashira couplings. These transformations allow chemists to expand the compound’s chemical space, creating libraries of analogs with tailored properties. Such methodologies are increasingly employed in high-throughput screening programs to identify molecules with enhanced activity against disease targets. The ability to modify this scaffold provides a robust platform for structure-activity relationship (SAR) studies, which are fundamental to optimizing lead compounds for clinical development.

Moreover, the aminoethanesulfonyl moiety contributes to the compound’s solubility and bioavailability, critical factors in drug formulation. This feature aligns with current trends in pharmaceutical design, where improving solubility can enhance drug delivery systems and reduce dosing requirements. Additionally, sulfonyl groups are well-documented for their role in inhibiting enzymes such as dipeptidyl peptidase-4 (DPP4), which is relevant for treating type 2 diabetes. The incorporation of this motif into 3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride suggests potential therapeutic applications beyond its primary intended use.

Recent advances in computational chemistry have further accelerated the exploration of 3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride. Molecular docking simulations have been employed to predict its binding interactions with various protein targets, providing insights into its mechanism of action. These studies indicate that the compound may interact with receptors or enzymes involved in signal transduction pathways, offering a basis for developing treatments against neurological disorders or autoimmune conditions. The integration of machine learning algorithms has also enabled rapid de novo design of analogs, streamlining the discovery process.

In vitro assays have begun to elucidate the pharmacological profile of 3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride, revealing promising results in preliminary trials. For instance, its ability to modulate inflammatory cytokine production has been observed in cell-based models, suggesting utility in addressing chronic inflammatory diseases such as rheumatoid arthritis or atherosclerosis. Furthermore, its interaction with mitochondrial enzymes has been explored, raising intriguing possibilities for applications in neuroprotection or energy metabolism disorders.

The synthesis of 3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride presents both challenges and opportunities for synthetic chemists. The propynyl group necessitates careful handling under inert conditions to prevent polymerization or side reactions, while the sulfonyl functionality requires precise control during introduction to avoid unwanted byproducts. Advances in catalytic systems have mitigated some of these issues, enabling more efficient synthetic routes. For example, palladium-catalyzed cross-coupling reactions now allow for seamless integration of propynyl units into complex scaffolds with high yields and selectivity.

Future directions for research on 3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride include exploring its role as a chiral building block for enantioselective synthesis. The introduction of stereocenters at strategic positions could yield enantiomerically pure compounds with enhanced pharmacological activity and reduced toxicity—a critical consideration in modern drug development. Additionally, investigating its behavior under biodegradation conditions may provide insights into its environmental impact and long-term stability.

The growing interest in 3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride underscores its significance as a versatile intermediate in chemical biology and drug discovery. Its unique structural features offer multiple avenues for functionalization and therapeutic application, positioning it as a valuable asset for researchers seeking innovative solutions to complex medical challenges. As methodologies continue to evolve—spanning synthetic chemistry, computational modeling, and preclinical testing—this compound is poised to play an increasingly pivotal role in advancing pharmaceutical science.

1443980-07-1 (3-(2-aminoethanesulfonyl)prop-1-yne hydrochloride) 関連製品

- 2228167-07-3(tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate)

- 2138102-94-8(2-(3-amino-5-chlorophenyl)benzoic acid)

- 261380-18-1((2R)-2-{(tert-butoxy)carbonylamino}-3-(furan-2-yl)propanoic acid)

- 2227804-17-1(rac-(1R,2S)-2-(2-fluoro-6-methoxyphenyl)cyclopropan-1-amine)

- 857546-97-5(2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1))

- 207233-95-2(Sodium dimethyldithiocarbamate hydrate)

- 899973-23-0(5-amino-1-(4-fluorophenyl)methyl-N-(2-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

- 953159-05-2(N'-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-N-(2-methylpropyl)ethanediamide)

- 1303587-87-2(1-oxa-6-azaspiro[3.3]heptane; trifluoroacetic acid)

- 2004090-85-9(3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide)